![molecular formula C12H12N2O3 B069942 3-Hydroxy-5-methoxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one CAS No. 178740-33-5](/img/structure/B69942.png)
3-Hydroxy-5-methoxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-5-methoxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one, also known as DMQX, is a synthetic compound that belongs to the pyrroloquinazoline family. It is a potent antagonist of the ionotropic glutamate receptor, specifically the AMPA receptor subtype. DMQX has been extensively studied for its potential therapeutic applications in various neurological disorders.
Scientific Research Applications
Molecular Structure Analysis
The molecular structure of 3-Hydroxy-5-methoxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one has been analyzed, revealing a planar phenyl ring and a pyrimidine ring with slight deviations from planarity. This structural analysis is crucial for understanding the chemical properties and potential applications of the compound (Magotra et al., 1996).
Alkaloid Synthesis
This compound is associated with the synthesis of new pyrroloquinazoline alkaloids. These alkaloids have been isolated from natural sources, like Adhatoda vasica, and their structures were confirmed through spectroscopic and X-ray diffraction analyses (Thappa et al., 1996).
Pharmaceutical Research
In pharmaceutical research, derivatives of this compound have been synthesized and tested for various biological activities. For instance, 7-methoxy-6-oxazol-5-yl-2,3-dihydro-1H-quinazolin-4-ones, a related group of compounds, have been found to be potent inhibitors of a specific enzyme, inosine 5'-monophosphate dehydrogenase type II (IMPDH II) (Birch et al., 2005).
Antimicrobial Activity
Research has also explored the antimicrobial properties of derivatives of this compound. A study synthesized arylidene- and arylhydroxymethyl derivatives, testing their efficacy against various bacterial strains, such as S. aureus and E. coli. The results indicated potential for these compounds as bactericides (Ortikov et al., 2017).
Anticancer Research
In cancer research, triazoloquinazolinone-based compounds, related to 3-Hydroxy-5-methoxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one, have been synthesized and evaluated as tubulin polymerization inhibitors and vascular disrupting agents. These compounds showed potential in inhibiting cancer cell growth and affecting vascular structures in tumors (Driowya et al., 2016).
Antimalarial Activity
Compounds structurally related to 3-Hydroxy-5-methoxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one have shown antimalarial activity. Isolated alkaloids from Araliopsis tabouensis demonstrated effectiveness against Plasmodium falciparum, indicating potential use in antimalarial therapies (Christopher et al., 2003).
Synthesis and Reactivity Studies
There have been efforts to develop improved, scalable synthetic routes to quinazolinone natural products, including analogs of this compound. These studies focus on the synthesis of related natural products and explore the reactivity of the scaffold to various electrophilic reagents (Sutherell & Ley, 2016).
properties
CAS RN |
178740-33-5 |
|---|---|
Product Name |
3-Hydroxy-5-methoxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one |
Molecular Formula |
C12H12N2O3 |
Molecular Weight |
232.23 g/mol |
IUPAC Name |
3-hydroxy-5-methoxy-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one |
InChI |
InChI=1S/C12H12N2O3/c1-17-9-4-2-3-7-10(9)13-11-8(15)5-6-14(11)12(7)16/h2-4,8,15H,5-6H2,1H3 |
InChI Key |
NGDYJMRDTKUQCH-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC2=C1N=C3C(CCN3C2=O)O |
Canonical SMILES |
COC1=CC=CC2=C1N=C3C(CCN3C2=O)O |
synonyms |
Pyrrolo[2,1-b]quinazolin-9(1H)-one, 2,3-dihydro-3-hydroxy-5-methoxy- |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




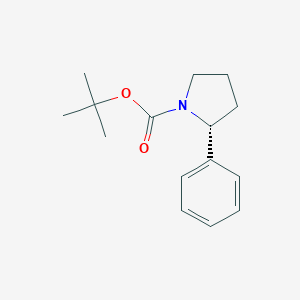

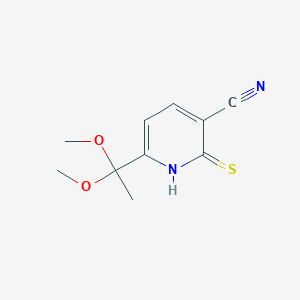
![Carbamic acid, [(2R)-2-hydroxybutyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B69870.png)
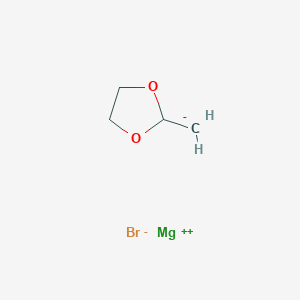
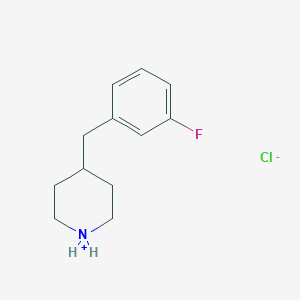
![N-[(Pyridin-3-yl)methyl]cyclobutanamine](/img/structure/B69875.png)
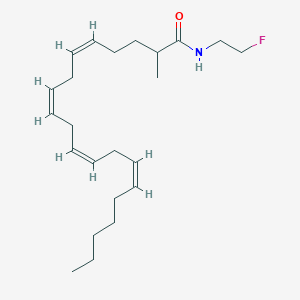
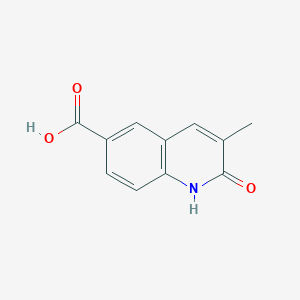
![(1R,5S,6r)-rel-Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B69879.png)
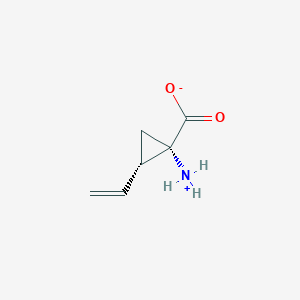
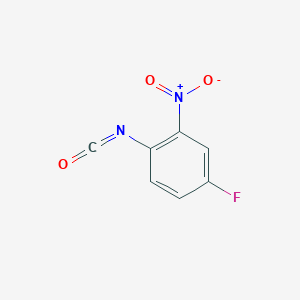
![3-Oxa-7-azabicyclo[4.1.0]heptane, 7-acetyl-4-methoxy-, [1R-(1alpha,4beta,6alpha)]-(9CI)](/img/structure/B69889.png)